5-(4-Chloro-3-methylphenyl)imidazolidine-2,4-dione
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service number 1443979-73-4, establishing its unique chemical identity within scientific databases. The compound possesses the molecular formula C₁₀H₉ClN₂O₂ and exhibits a molecular weight of 224.64 daltons. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name precisely describes the substitution pattern on the imidazolidine-2,4-dione core structure.
The structural designation reflects the positioning of the chloro and methyl substituents on the phenyl ring attached to the fifth carbon of the imidazolidine ring system. This compound belongs to the broader classification of 5-substituted hydantoins, which represent one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry. The presence of both electron-withdrawing chlorine and electron-donating methyl groups on the aromatic ring creates a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1443979-73-4 | |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.64 g/mol | |
| Systematic Name | This compound |
The nomenclature system for this compound follows established conventions for hydantoin derivatives, where the position of aromatic substitution is clearly defined. The classification as an imidazolidine-2,4-dione indicates the presence of carbonyl groups at the second and fourth positions of the five-membered heterocyclic ring, which are characteristic features of all hydantoin compounds. This systematic naming approach ensures unambiguous identification and facilitates communication within the scientific community regarding this specific molecular entity.
Historical Context and Discovery
The development of this compound emerges from the rich historical foundation of hydantoin chemistry, which traces its origins to the pioneering work of Adolf von Baeyer in 1861. Baeyer first isolated hydantoin during his comprehensive study of uric acid, obtaining it through the hydrogenation of allantoin, which subsequently led to the compound being named after this precursor. This foundational discovery established the fundamental understanding of the imidazolidine-2,4-dione ring system that would later enable the development of numerous substituted derivatives.
The synthetic methodology for producing substituted hydantoins received significant advancement through the work of Friedrich Urech in 1873, who developed the Urech hydantoin synthesis. This method involved the reaction of alanine sulfate with potassium cyanate to produce 5-methylhydantoin, demonstrating the feasibility of introducing substituents at the fifth position of the hydantoin ring. The approach established by Urech proved to be remarkably similar to modern synthetic routes utilizing alkyl and aryl cyanates, highlighting the enduring relevance of these early methodological contributions.
Further historical development occurred through the Bucherer-Bergs reaction, which emerged as one of the most convenient general methods for preparing 5-substituted and 5,5-disubstituted hydantoins. Although initially discovered by Bergs, this multicomponent reaction is commonly attributed to Bucherer, who extensively elaborated the experimental conditions and applications. The reaction involves heating aldehydes or ketones in aqueous ethanol with potassium or sodium cyanide and ammonium carbonate to produce hydantoins directly, establishing a versatile synthetic platform for hydantoin derivative development.
The structural confirmation of hydantoins achieved another milestone when Dorothy Hahn established the cyclic structure of these compounds in 1913. This structural elucidation provided the theoretical foundation necessary for understanding the chemical behavior and reactivity patterns of hydantoin derivatives. The historical progression from Baeyer's initial isolation through Urech's synthetic contributions and Bucherer's reaction development created the methodological framework that enables contemporary synthesis of specialized derivatives such as this compound.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic importance of hydantoin derivatives within heterocyclic chemistry, particularly in the context of medicinal chemistry applications. The hydantoin scaffold is recognized as a crucial structural motif in drug discovery, with established pharmaceutical applications including anticonvulsant medications such as phenytoin and fosphenytoin. Recent research has demonstrated that hydantoin derivatives exhibit multifaceted biological activities, ranging from antimicrobial properties to anticancer effects, positioning them as valuable candidates for therapeutic development.
The structural characteristics of the hydantoin ring system contribute significantly to its pharmaceutical relevance. The presence of two hydrogen bond donors, two hydrogen bond acceptors, and four potential substitution sites provides extensive opportunities for molecular modification and optimization. These features enable systematic structure-activity relationship studies and facilitate the design of derivatives with enhanced biological properties and improved pharmacological profiles.
Contemporary research emphasizes the anticancer potential of hydantoin derivatives, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and interfere with various cellular signaling pathways. The structural modifications achievable within the hydantoin framework play a crucial role in enhancing biological activities and provide insights into structure-activity relationships that guide further drug development efforts. Additionally, the potential of hydantoin derivatives to overcome drug resistance and reduce side effects associated with traditional therapies underscores their therapeutic significance in modern medicinal chemistry.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Imidazolidine-2,4-dione core | Provides hydrogen bonding sites | Enables protein interaction |
| 4-Chloro substituent | Electron-withdrawing effect | Modulates biological activity |
| 3-Methyl substituent | Electron-donating effect | Influences molecular recognition |
| Aromatic ring | π-π stacking interactions | Facilitates receptor binding |
The significance of this compound within heterocyclic chemistry extends beyond its individual properties to represent broader synthetic and mechanistic principles. The compound demonstrates how strategic substitution patterns can modulate the electronic and steric properties of heterocyclic scaffolds, creating opportunities for targeted biological activity. Research indicates that the synthetic accessibility of hydantoin derivatives through established methodologies, combined with their proven biological activities, positions these compounds as privileged scaffolds in medicinal chemistry.
The development of specialized hydantoin derivatives such as this compound reflects the evolution of heterocyclic chemistry toward increasingly sophisticated molecular design strategies. These approaches leverage fundamental understanding of structure-activity relationships to create compounds with optimized properties for specific therapeutic applications. The continued research interest in hydantoin derivatives, as evidenced by recent publications focusing on their anticancer activities and synthetic methodologies, demonstrates the enduring relevance of this heterocyclic system in contemporary chemical research.
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-4-6(2-3-7(5)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPPQWDZBQZCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2C(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with urea in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at reactive sites influenced by the electron-withdrawing chloro group. Key findings include:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | 5-(4-Chloro-3-methylphenyl)-2,4-dioxoimidazolidine carboxylic acid | |
| H₂O₂ | Neutral pH, 60–80°C | Epoxide derivatives (via ring oxidation) |
Research Insight :
Oxidation with KMnO₄ selectively targets the imidazolidine ring, forming carboxylated derivatives, while H₂O₂ facilitates epoxidation under mild conditions.
Reduction Reactions
Reduction pathways focus on modifying the dione moiety or aromatic substituents:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 5-(4-Chloro-3-methylphenyl)imidazolidine diol | |
| NaBH₄ | Ethanol, room temperature | Partially reduced imidazolidine intermediates |
Mechanistic Note :
LiAlH₄ achieves full reduction of the 2,4-dione group to diol, while NaBH₄ yields intermediates stabilized by the chloro substituent’s electron-withdrawing effects.
Nucleophilic Substitution
The chloro group on the phenyl ring participates in nucleophilic substitution:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaN₃ (sodium azide) | DMF, 100°C | 5-(4-Azido-3-methylphenyl)imidazolidine-2,4-dione | |
| CH₃SNa (sodium methanethiolate) | Ethanol, 50°C | 5-(4-Methylthio-3-methylphenyl)imidazolidine-2,4-dione |
Kinetics :
Substitution at the para-chloro position follows second-order kinetics, with rates enhanced by polar aprotic solvents like DMF.
Condensation Reactions
The compound reacts with amines and carbonyl compounds to form hybrids:
Application :
Such hybrids (e.g., compounds 17–40 from ) show enhanced antibacterial activity due to synergistic effects between the imidazolidine and thiosemicarbazone moieties.
Ring-Opening Reactions
Acidic or basic hydrolysis cleaves the imidazolidine ring:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (6M) | Reflux, 12 hours | 4-Chloro-3-methylbenzaldehyde and urea derivatives | |
| NaOH (2M) | Aqueous, 80°C | Fragmented amine intermediates |
Structural Stability :
Ring-opening is pH-dependent, with acidic conditions favoring aldehyde formation and basic conditions generating amines.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 110°C | Isoxazoline-imidazolidine fused heterocycles |
Stereochemical Outcome :
Reactions proceed with moderate regioselectivity, yielding mixtures of diastereomers .
Key Research Findings
-
Antibacterial Hybrids : Condensation with thiosemicarbazides produces derivatives with MIC values of 4–16 µg/mL against S. aureus and E. coli .
-
Electrophilic Reactivity : The chloro group’s electron-withdrawing nature increases susceptibility to nucleophilic attack, enabling diverse functionalization.
-
Thermal Stability : Decomposition occurs above 250°C, with degradation products identified via TGA-DSC analysis.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods : The synthesis of 5-(4-Chloro-3-methylphenyl)imidazolidine-2,4-dione typically involves the cyclization of 4-chloro-3-methylbenzaldehyde with urea under basic conditions. This reaction is often facilitated by sodium hydroxide and involves heating to promote the formation of the imidazolidine ring structure.
Chemical Reactions : The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to yield different imidazolidine derivatives.
- Reduction : Reduction reactions can produce substituted imidazolidines.
- Substitution : Halogen substitution can occur at the chloro group, allowing for the formation of diverse derivatives.
Biological Applications
This compound has been studied for its potential biological activities:
Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, certain synthesized thiazolidine-2,4-dione hybrids containing this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics like oxacillin .
Anticancer Potential : The compound has also been evaluated for its anticancer activity. Studies indicate that it can inhibit tumor cell growth effectively. For example, a derivative was tested against a panel of cancer cell lines and exhibited a notable growth inhibition rate .
Medicinal Chemistry
Pharmacological Applications : The compound is being investigated for its role in pharmacology. It has shown promise as a potential agent for treating inflammatory diseases and conditions related to bacterial infections. Its mechanism of action may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis .
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex heterocyclic compounds and specialty chemicals. Its utility in developing new materials highlights its importance in chemical manufacturing processes.
Table 1: Antibacterial Activity of Derivatives
| Compound Name | MIC (mg/L) | Bacterial Strain Tested | Reference |
|---|---|---|---|
| Compound A | 3.91 | Staphylococcus aureus | |
| Compound B | 7.50 | Escherichia coli | |
| Compound C | 5.00 | Pseudomonas aeruginosa |
Table 2: Anticancer Activity
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the phenyl ring and modifications to the hydantoin core. These variations influence molecular weight, solubility, and electronic properties:
- In contrast, the methoxy group in is electron-donating, which may improve metabolic stability.
- Lipophilicity : The target compound’s chloro and methyl groups balance hydrophobicity, favoring membrane permeability compared to the polar hydroxyl group in .
Antiparasitic Activity
Imidazolidine derivatives with 4-chlorobenzyl and nitro/fluoro substituents (e.g., ) demonstrated significant tegumental damage in Schistosoma mansoni, suggesting the importance of halogenated aromatic groups in antiparasitic activity. The target compound’s 4-Cl-3-Me phenyl group may offer similar efficacy with reduced toxicity due to the absence of nitro groups .
Anticancer Potential
Compounds like 5-((6-Chloro-1H-indol-3-yl)methylene)imidazolidine-2,4-dione () and sulfur-containing analogs (e.g., thiazolidine-2,4-diones in ) exhibit anticancer activity, likely through interactions with cellular targets like the MDM2/MDMx complex. The target compound’s chloro-methylphenyl group may mimic these interactions but lacks the indole or sulfur moieties, which could alter binding kinetics .
Biological Activity
5-(4-Chloro-3-methylphenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in recent years due to its diverse biological activities. This compound is part of a broader class of hydantoins known for various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a five-membered heterocyclic ring with two nitrogen atoms. The chloromethyl and phenyl substituents enhance its biological activity by influencing the compound's interaction with various biological targets.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis, similar to other compounds in its class.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 mg/L |
| Escherichia coli | 20 mg/L |
| Pseudomonas aeruginosa | 25 mg/L |
These MIC values suggest that the compound may be as effective as or more effective than standard antibiotics such as oxacillin and cefuroxime in certain cases .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated effectiveness against common fungal pathogens, indicating potential applications in treating fungal infections.
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. In vitro studies revealed that it exhibits cytotoxicity against human liver hepatocellular carcinoma (HepG2), ovarian carcinoma (A2780), and breast adenocarcinoma (MCF7) cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 4.5 |
| A2780 | 6.0 |
| MCF7 | 5.0 |
These results indicate that the compound possesses significant potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may promote ROS production, contributing to cytotoxicity against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antinociceptive Effects : A study demonstrated that derivatives of imidazolidine-2,4-dione exhibited significant antinociceptive effects in animal models, suggesting pain-relief applications .
- Synergistic Effects with Other Drugs : Research has shown that when combined with other antimicrobial agents, this compound can enhance overall efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 5-(4-Chloro-3-methylphenyl)imidazolidine-2,4-dione and its derivatives?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting a preformed hydantoin core with substituted aryl halides or ketones. For example:
- Procedure : React 5-arylhydantoin derivatives (e.g., 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione) with chloro-substituted ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in the presence of a base (e.g., K₂CO₃) in DMF under reflux. Purification is achieved via column chromatography .
- Key Reagents : K₂CO₃ (base), DMF (solvent), and benzyl chloride derivatives (alkylating agents).
Q. How is structural characterization performed for this compound?
Characterization relies on NMR spectroscopy and mass spectrometry :
- ¹H/¹³C NMR : Peaks for the imidazolidine-dione ring (δ ~8.9–10 ppm for NH protons) and aryl substituents (δ ~7.0–7.5 ppm for aromatic protons) are critical. For example, the ¹³C NMR of a derivative showed signals at δ 174.7 (C=O) and δ 132.9 (aromatic carbons) .
- UPLC-MS : Used to confirm molecular weight (e.g., m/z 375 [M+H]⁺ for a related compound) and purity (>95%) .
Q. What purification strategies are effective for hydantoin derivatives?
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is commonly used .
- Recrystallization : Mixtures of DMF-acetic acid or DMF-ethanol yield high-purity crystals .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in hydantoin derivatives?
The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. For example:
- Procedure : High-resolution data from single-crystal X-ray diffraction (SCXRD) are processed via SHELXL to resolve bond lengths, angles, and torsional conformations. This is critical for distinguishing tautomers or stereoisomers .
- Example : A related compound showed a planar imidazolidine-dione ring with a dihedral angle of 15.2° relative to the aryl substituent, confirming its non-coplanar geometry .
Q. How can researchers evaluate the biological activity of this compound?
- Receptor Binding Assays : Derivatives with arylpiperazine substituents (e.g., 5-arylidenehydantoins) are tested for affinity to serotonin receptors (5-HT₁A/5-HT₇) using radioligand displacement (Ki values <1 nM reported) .
- In Vitro Models : Cytotoxicity assays (e.g., MDM2/MDMx inhibition) are performed using cancer cell lines, with IC₅₀ values calculated via dose-response curves .
Q. What structural modifications enhance pharmacological activity?
- Substituent Effects : Adding arylpiperazine fragments (e.g., 3-(4-(2,3-dichlorophenyl)piperazine)) increases 5-HT receptor affinity. Conversely, electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce solubility .
- Data Example : A derivative with a 3,4-dimethoxybenzylidene group showed Ki = 0.2 nM for 5-HT₁A, highlighting the role of methoxy groups in enhancing binding .
Q. How can solubility challenges be addressed in formulation studies?
-
Solid Dispersions : Polyvinylpyrrolidone (PVP) is used to prepare amorphous solid dispersions, improving bioavailability. Degree of crystallinity (DRC) is monitored via XRD (e.g., 2θ = 16° peak reduction indicates amorphization) .
-
Table :
Formulation DRC (%) Solubility (μg/mL) Pure API 100 12.5 PVP SD 32 98.4
Q. How are advanced analytical methods optimized for isomer resolution?
- UPLC Conditions : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. For example, a retention time (tR) of 1.21 min was achieved for a derivative with 95% purity .
- Chiral Separations : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for studying stereospecific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
